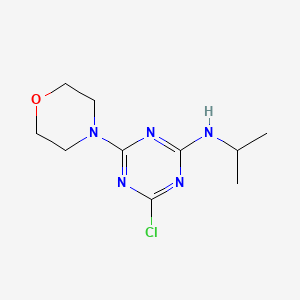
4-chloro-N-isopropyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-isopropyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine, also known as CIPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-chloro-N-isopropyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. Studies have shown that 4-chloro-N-isopropyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine can bind to the active site of enzymes and prevent their activity. This inhibition can lead to various biological effects, including the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
4-chloro-N-isopropyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of enzyme activity, and the induction of apoptosis (programmed cell death). However, the exact mechanisms by which 4-chloro-N-isopropyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine exerts these effects are not fully understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-N-isopropyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine has several advantages for lab experiments, including its high purity and stability, its low toxicity, and its ease of synthesis. However, 4-chloro-N-isopropyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine also has some limitations, including its limited solubility in certain solvents, its high cost, and its potential for degradation under certain conditions.
Zukünftige Richtungen
There are several future directions for the study of 4-chloro-N-isopropyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine, including the development of more efficient synthesis methods, the exploration of its potential applications in other fields, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the long-term effects of 4-chloro-N-isopropyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine on human health and the environment.
In conclusion, 4-chloro-N-isopropyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-chloro-N-isopropyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine and its impact on human health and the environment.
Synthesemethoden
4-chloro-N-isopropyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine can be synthesized through a multi-step process involving the reaction of 4-chloro-6-(4-morpholinyl)-1,3,5-triazine with isopropylamine. The reaction is carried out under controlled conditions and requires the use of various reagents and solvents. The yield and purity of the final product depend on the reaction conditions and the quality of the starting materials.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-isopropyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 4-chloro-N-isopropyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine has shown promising results as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. In biochemistry, 4-chloro-N-isopropyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine has been used as a tool to study the mechanism of action of various enzymes and proteins. In materials science, 4-chloro-N-isopropyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine has been explored as a potential building block for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
4-chloro-6-morpholin-4-yl-N-propan-2-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN5O/c1-7(2)12-9-13-8(11)14-10(15-9)16-3-5-17-6-4-16/h7H,3-6H2,1-2H3,(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPCEFVQYYXWDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)Cl)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B5681709.png)

![1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5681720.png)
![1-[3-(3,3-diphenylpiperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B5681721.png)

![7-isopropyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5681731.png)
![2-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5681745.png)
![4-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5681751.png)
![7-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5681759.png)
![3-{2-[3-(2-fluorophenoxy)azetidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5681764.png)
![(3S*,4R*)-1-[3-(5-fluoro-1H-benzimidazol-2-yl)propanoyl]-4-methylpiperidine-3,4-diol](/img/structure/B5681765.png)

![(1S*,5R*)-6-(1H-indol-3-ylacetyl)-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5681781.png)
